Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS: 384368-75-6) is a benzofuran derivative characterized by a methyl group at position 2, an ethoxycarbonyl group at position 3, and a 2-tert-butoxy-2-oxoethoxy substituent at position 5. The tert-butoxy group confers steric bulk, while the ethoxycarbonyl and oxoethoxy moieties contribute to its electronic profile.
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-6-21-17(20)16-11(2)23-14-8-7-12(9-13(14)16)22-10-15(19)24-18(3,4)5/h7-9H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVBQOCNJVBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced by esterification of the carboxylic acid group present in the benzofuran ring using ethanol and a catalyst such as sulfuric acid.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added through a nucleophilic substitution reaction using tert-butyl alcohol and a strong base like sodium hydride.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-methyl-1-benzofuran-3-carboxylic acid under appropriate conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in the substituent at position 5 of the benzofuran core. Key comparisons include:
Table 1: Substituent and Molecular Properties Comparison
| Compound Name | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | 2-tert-butoxy-2-oxoethoxy | C19H22O6 | 346.38 | Bulky tert-butyl group; ester linkages enhance stability |
| Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS: 842-39-7) | Acetyloxy | C14H14O5 | 262.26 | Acetyl group increases hydrophobicity; prone to hydrolysis |
| Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS: 314745-59-0) | Cyanomethoxy | C14H13NO4 | 283.26 | Nitrile group enables further functionalization (e.g., click chemistry) |
| Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | Bromo and 2-fluorophenylmethoxy | C20H16BrFO4 | 435.24 | Halogen and aromatic substituents enhance lipophilicity and π-π stacking |
| Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-... | Hydrazinyl-oxoethoxy with aryl group | C27H25N3O6 | 499.51 | Hydrazine moiety enables coordination; aryl group increases planarity |
Electronic and Steric Effects
Crystallographic and Conformational Insights
- The tert-butoxy group in related sulfonium salts (e.g., [4-(2-tert-butoxy-2-oxoethoxy)naphthalen-1-yl]diphenylsulfonium trifluoromethanes) creates a dihedral angle of 80.39° between the aromatic ring and ester plane, suggesting similar conformational rigidity in the main compound .
- In analogs like ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate, reduced steric bulk may allow for tighter crystal packing, as evidenced by higher melting points (410–411 K in halogenated derivatives) .
Biological Activity
Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzofuran family, which is known for various biological activities. Its structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈O₄
- Molecular Weight : 270.30 g/mol
This compound features a benzofuran ring, which contributes to its pharmacological properties.
Research indicates that compounds in the benzofuran class often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral effects. The specific mechanisms through which this compound operates are still under investigation, but several hypotheses have emerged:
- Inhibition of Enzymatic Activity : Similar benzofuran derivatives have shown the ability to inhibit specific enzymes involved in disease processes, such as RNA-dependent RNA polymerase (RdRp) in Hepatitis C virus (HCV) .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.
Antiviral Activity
Recent studies have demonstrated that benzofuran derivatives possess antiviral properties. For instance, a study using molecular docking techniques indicated that certain benzofuran-based compounds exhibited strong binding affinities to HCV RdRp, suggesting potential as antiviral agents . While specific data on this compound is limited, its structural similarity to active compounds implies potential efficacy against viral targets.
Anticancer Potential
Benzofuran derivatives have also been explored for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial dynamics . this compound may share these properties based on its structural characteristics.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
